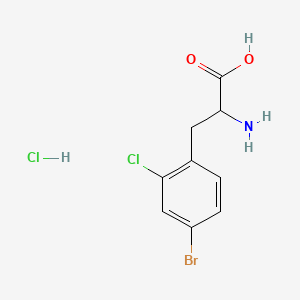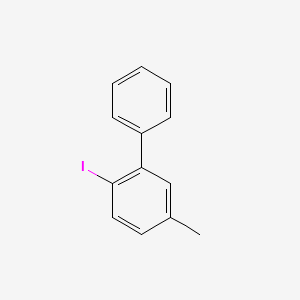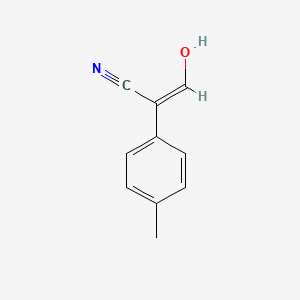
3-Hydroxy-2-(4-methylphenyl)prop-2-enenitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Hydroxy-2-(4-methylphenyl)prop-2-enenitrile is an organic compound with the molecular formula C10H9NO It is characterized by a hydroxy group, a nitrile group, and a 4-methylphenyl group attached to a propenenitrile backbone
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-Hydroxy-2-(4-methylphenyl)prop-2-enenitrile typically involves the reaction of 4-methylbenzaldehyde with malononitrile in the presence of a base, followed by hydrolysis. The reaction conditions often include the use of ethanol as a solvent and a base such as sodium ethoxide. The reaction proceeds through a Knoevenagel condensation, followed by hydrolysis to yield the desired product.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products.
Analyse Chemischer Reaktionen
Types of Reactions
3-Hydroxy-2-(4-methylphenyl)prop-2-enenitrile undergoes various types of chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a carbonyl group.
Reduction: The nitrile group can be reduced to form an amine.
Substitution: The hydroxy group can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a catalyst can be employed.
Substitution: Reagents such as alkyl halides or acyl chlorides can be used in the presence of a base.
Major Products Formed
Oxidation: 3-Oxo-2-(4-methylphenyl)prop-2-enenitrile.
Reduction: 3-Hydroxy-2-(4-methylphenyl)prop-2-enamine.
Substitution: Various substituted derivatives depending on the reagent used.
Wissenschaftliche Forschungsanwendungen
3-Hydroxy-2-(4-methylphenyl)prop-2-enenitrile has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is explored for its potential use in drug development.
Industry: It is used in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 3-Hydroxy-2-(4-methylphenyl)prop-2-enenitrile involves its interaction with specific molecular targets and pathways. The hydroxy and nitrile groups play a crucial role in its reactivity and interaction with biological molecules. The compound can form hydrogen bonds and undergo nucleophilic addition reactions, which contribute to its biological activity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 3-Hydroxy-2-(4-methoxyphenyl)prop-2-enenitrile
- 3-Hydroxy-2-(4-chlorophenyl)prop-2-enenitrile
- 3-Hydroxy-2-(4-fluorophenyl)prop-2-enenitrile
Uniqueness
3-Hydroxy-2-(4-methylphenyl)prop-2-enenitrile is unique due to the presence of the 4-methylphenyl group, which imparts specific chemical and biological properties
Eigenschaften
Molekularformel |
C10H9NO |
|---|---|
Molekulargewicht |
159.18 g/mol |
IUPAC-Name |
(Z)-3-hydroxy-2-(4-methylphenyl)prop-2-enenitrile |
InChI |
InChI=1S/C10H9NO/c1-8-2-4-9(5-3-8)10(6-11)7-12/h2-5,7,12H,1H3/b10-7+ |
InChI-Schlüssel |
DOGUTBVQUQYPFC-JXMROGBWSA-N |
Isomerische SMILES |
CC1=CC=C(C=C1)/C(=C/O)/C#N |
Kanonische SMILES |
CC1=CC=C(C=C1)C(=CO)C#N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


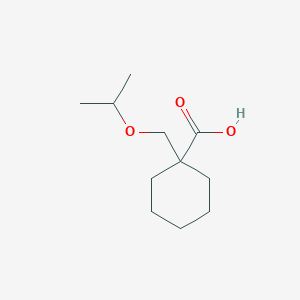
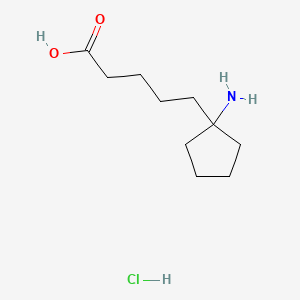
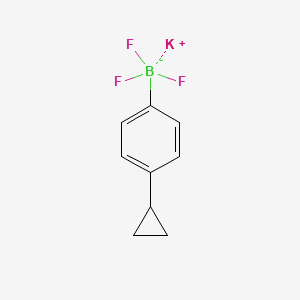
![5-Oxa-2-azaspiro[3.5]nonan-9-ol](/img/structure/B13477592.png)

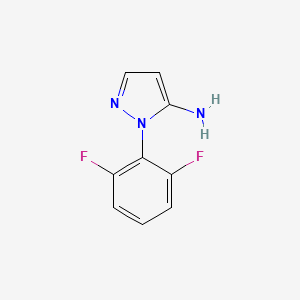
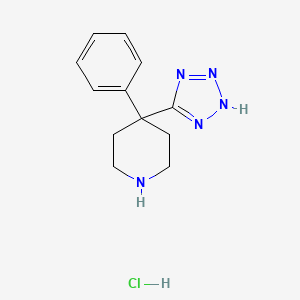
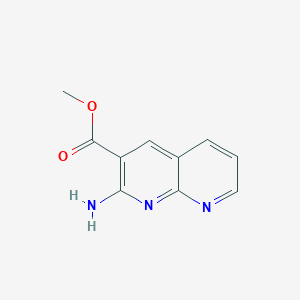
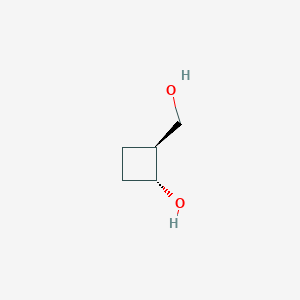
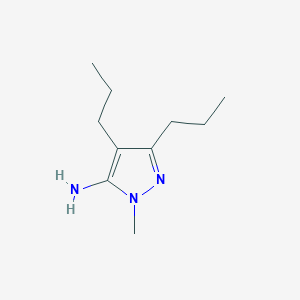
![2-(1-{[(9H-fluoren-9-yl)methoxy]carbonyl}-3-(4-iodo-1H-pyrazol-1-yl)azetidin-3-yl)acetic acid](/img/structure/B13477644.png)
